molecular formula C15H20N4O B12231599 N-tert-butyl-1-(6-cyanopyridin-3-yl)pyrrolidine-3-carboxamide

N-tert-butyl-1-(6-cyanopyridin-3-yl)pyrrolidine-3-carboxamide

Cat. No.: B12231599
M. Wt: 272.35 g/mol
InChI Key: DJDFIEDAGWMRAA-UHFFFAOYSA-N
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Description

N-tert-butyl-1-(6-cyanopyridin-3-yl)pyrrolidine-3-carboxamide is a synthetic organic compound with a complex structure It features a pyrrolidine ring, a cyanopyridine moiety, and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-1-(6-cyanopyridin-3-yl)pyrrolidine-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the cyanopyridine moiety and the tert-butyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-1-(6-cyanopyridin-3-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-tert-butyl-1-(6-cyanopyridin-3-yl)pyrrolidine-3-carboxamide has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Researchers investigate its potential therapeutic effects, such as its ability to modulate biological pathways involved in diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-tert-butyl-1-(6-cyanopyridin-3-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-tert-butyl-1-(6-cyanopyridin-3-yl)pyrrolidine-3-carboxamide include:

  • tert-Butyl N-[(tert-butoxy)carbonyl]-N-(6-cyanopyridin-3-yl)carbamate
  • tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate
  • tert-butyl 3-[(2-cyanopyridin-4-yl)oxy]pyrrolidine-1-carboxylate

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups and its unique chemical structure

Properties

Molecular Formula

C15H20N4O

Molecular Weight

272.35 g/mol

IUPAC Name

N-tert-butyl-1-(6-cyanopyridin-3-yl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C15H20N4O/c1-15(2,3)18-14(20)11-6-7-19(10-11)13-5-4-12(8-16)17-9-13/h4-5,9,11H,6-7,10H2,1-3H3,(H,18,20)

InChI Key

DJDFIEDAGWMRAA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1CCN(C1)C2=CN=C(C=C2)C#N

Origin of Product

United States

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